Bis[2-[(oxo)diphenylphosphino]phenyl] Ether

Catalog No.
S898568
CAS No.
808142-23-6
M.F
C36H28O3P2
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether

CAS Number

808142-23-6

Product Name

Bis[2-[(oxo)diphenylphosphino]phenyl] Ether

IUPAC Name

1-diphenylphosphoryl-2-(2-diphenylphosphorylphenoxy)benzene

Molecular Formula

C36H28O3P2

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C36H28O3P2/c37-40(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)39-34-26-14-16-28-36(34)41(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H

InChI Key

ATTVYRDSOVWELU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Fluorescent Dopant in OLEDs

DPEPO exhibits fluorescent properties, making it a potential candidate as a dopant material in OLEDs []. Doping involves incorporating a fluorescent molecule into the host material of an OLED to enhance its light emission efficiency and color spectrum. Research suggests that DPEPO's chemical structure allows for efficient energy transfer from the host to the dopant molecule, leading to brighter and more colorful OLED displays [].

Investigation of Photophysical Properties

Scientific studies are exploring the photophysical properties of DPEPO in detail. This includes understanding its fluorescence behavior, phosphorescence (emission of light after absorbing energy), and excited-state lifetimes []. By characterizing these properties, researchers can determine DPEPO's suitability for different OLED device architectures and optimize its performance as a dopant material.

Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, with the chemical formula C36H28O3P2 and CAS number 808142-23-6, is a phosphine oxide compound characterized by its unique structure that features two diphenylphosphino groups attached to a phenyl ether backbone. This compound is noted for its fluorescent properties, making it particularly valuable in applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the oxo group enhances its reactivity and solubility in various solvents, contributing to its utility in diverse chemical applications .

DPEPO's primary application is in OLED research. Its mechanism of action in this context is related to its ability to improve the performance of OLED devices []. The exact mechanism is still under investigation, but it is believed to be linked to its electronic properties. The electron-withdrawing diphenylphosphine groups might influence the charge transport and light emission properties of the OLED materials [].

The chemical behavior of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether is largely dictated by the phosphine oxide functional groups. It can participate in several types of reactions:

  • Nucleophilic Substitution: The phosphorus atom can act as a Lewis acid, facilitating nucleophilic attacks from various nucleophiles.
  • Oxidation-Reduction Reactions: The oxo group can undergo reduction, potentially forming phosphines under specific conditions.
  • Coordination Chemistry: The phosphine oxide can coordinate with metal ions, forming complexes that are useful in catalysis.

These reactions are significant for its applications in catalysis and materials science, particularly in the synthesis of novel materials .

The synthesis of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether typically involves several key steps:

  • Formation of Diphenylphosphino Groups: Starting from diphenylphosphine, the introduction of an oxo group can be achieved through oxidation.
  • Etherification: The diphenylphosphino derivatives are then reacted with appropriate phenolic compounds to form the ether linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for application.

The detailed synthesis can vary based on specific reagents and conditions used, but these general steps outline the pathway to producing this compound .

Bis[2-[(oxo)diphenylphosphino]phenyl] Ether has several notable applications:

  • Organic Light-Emitting Diodes (OLEDs): Its fluorescent properties make it suitable for use in OLED materials, enhancing light emission efficiency.
  • Catalysis: Due to its ability to coordinate with metals, it serves as a ligand in various catalytic processes.
  • Material Science: The compound is explored for use in advanced materials due to its unique electronic properties.

These applications highlight its versatility and importance in modern chemical research and industry .

Several compounds share structural or functional similarities with Bis[2-[(oxo)diphenylphosphino]phenyl] Ether. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
DiphenylphosphinePhosphorus bonded to two phenyl groupsBasic phosphine without an oxo group
TriphenylphosphinePhosphorus bonded to three phenyl groupsMore sterically hindered than diphenyl derivatives
Bis(diphenylphosphino)ethaneTwo diphenylphosphino groups linked by ethaneLacks the ether functionality
PhenyldiphenylphosphinePhosphorus bonded to one phenyl and two diphenylsDifferent substitution pattern affecting reactivity

These compounds differ primarily in their substitution patterns and functionalities, influencing their chemical behavior and applications. The unique presence of the oxo group in Bis[2-[(oxo)diphenylphosphino]phenyl] Ether distinguishes it from these similar compounds, enhancing its reactivity and utility in specific applications like OLED technology .

XLogP3

7.7

Dates

Modify: 2023-08-16

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